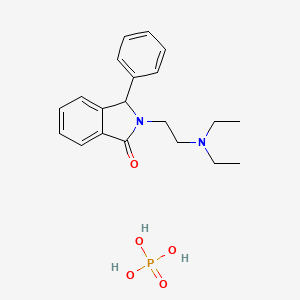

Gitan

Description

BenchChem offers high-quality Gitan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gitan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26070-68-8 |

|---|---|

Molecular Formula |

C20H27N2O5P |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one;phosphoric acid |

InChI |

InChI=1S/C20H24N2O.H3O4P/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23;1-5(2,3)4/h5-13,19H,3-4,14-15H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

FDDZTBYOCCYZRR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gefitinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (B1684475) (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of a specific subset of non-small cell lung cancer (NSCLC) patients. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Gefitinib's therapeutic action, its impact on downstream signaling cascades, the quantitative evidence from key clinical trials, prevalent resistance mechanisms, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that is a member of the ErbB family of receptor tyrosine kinases.[1][2] In normal cellular processes, the binding of ligands such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α) to the extracellular domain of EGFR induces receptor dimerization.[3] This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues.[3] These phosphorylated sites serve as docking points for various signaling proteins, which in turn activate downstream pathways crucial for cell proliferation and survival.[3][4]

In certain NSCLC tumors, particularly adenocarcinomas, the EGFR gene harbors activating mutations, most commonly deletions in exon 19 or a point mutation in exon 21 (L858R).[3] These mutations cause the EGFR kinase to be constitutively active, even in the absence of ligand binding, leading to uncontrolled cell proliferation and tumor growth.[1]

Gefitinib exerts its antineoplastic effect by acting as a reversible, competitive inhibitor of adenosine (B11128) triphosphate (ATP) at the binding site within the EGFR tyrosine kinase domain.[1][2][3] By blocking the binding of ATP, Gefitinib prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3] This blockade ultimately inhibits cell proliferation and promotes apoptosis in cancer cells that are dependent on EGFR signaling.[3][5] The presence of activating EGFR mutations increases the tumor's sensitivity to Gefitinib.[3]

Interruption of Downstream Signaling Pathways

The inhibition of EGFR autophosphorylation by Gefitinib blocks two primary downstream signaling cascades critical for tumor cell growth and survival: the PI3K-AKT-mTOR pathway and the RAS-RAF-MEK-ERK pathway.[3][6][7]

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival.[6] Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates AKT. AKT proceeds to phosphorylate numerous substrates that inhibit apoptosis and promote cell survival. Gefitinib's blockade of EGFR prevents the activation of this anti-apoptotic signaling.[6][8]

-

RAS/MAPK Pathway: This pathway is primarily involved in cell proliferation.[7] Activated EGFR initiates a cascade through RAS, RAF, MEK, and ultimately ERK (a mitogen-activated protein kinase, or MAPK).[3] Activated ERK translocates to the nucleus to regulate transcription factors that drive cell cycle progression. Gefitinib's action effectively halts this proliferative signal.[8]

Quantitative Data from Clinical Trials

The efficacy of Gefitinib has been evaluated in numerous clinical trials. The data below summarizes key findings in different NSCLC patient populations.

Table 1: Efficacy of Gefitinib in Pre-treated, Advanced NSCLC

| Trial | Treatment Arms | No. of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|---|

| IDEAL 1 [2][9] | Gefitinib 250 mg/day | - | 18.4% | - | 7.6 months |

| IDEAL 2 [2][10] | Gefitinib 250 mg/day | - | 11.8% | - | 6.5 months |

| ISEL (EGFR wild-type) [9] | Gefitinib vs. Placebo | - | 2.6% | - | - |

| ISEL (EGFR mutation) [9] | Gefitinib vs. Placebo | - | 37.5% | - | - |

| ISTANA [11] | Gefitinib vs. Docetaxel | 161 | 28.1% vs. 7.6% | Longer for Gefitinib (HR 0.729) | 10.1 months (Gefitinib) |

HR: Hazard Ratio

Table 2: Meta-Analysis of Gefitinib in First-Line and Non-First-Line Therapy [12]

| Treatment Setting | Comparison | Metric | Result | 95% Confidence Interval |

|---|---|---|---|---|

| First-Line | Gefitinib vs. Chemotherapy | Odds Ratio (ORR) | 2.19 (Favors Gefitinib) | 1.20 - 4.01 |

| First-Line | Gefitinib vs. Other Targeted Therapies | Odds Ratio (ORR) | 0.58 (Favors Other) | 0.38 - 0.88 |

| Non-First-Line | Gefitinib vs. Control | Hazard Ratio (OS) | 1.00 (Similar) | 0.93 - 1.08 |

| Non-First-Line | Gefitinib vs. Control | Hazard Ratio (PFS) | 0.91 (Similar) | 0.72 - 1.15 |

Mechanisms of Acquired Resistance

Despite initial dramatic responses in patients with EGFR-mutated NSCLC, most tumors eventually develop acquired resistance.[13] The predominant mechanisms include:

-

Secondary "Gatekeeper" Mutation (T790M): The most common mechanism, accounting for approximately 50-60% of resistance cases, is a secondary point mutation in exon 20 of the EGFR gene.[3][13] This mutation substitutes threonine (T) with methionine (M) at position 790. The bulkier methionine residue is thought to sterically hinder the binding of Gefitinib to the ATP pocket, while still permitting ATP binding, thus restoring kinase activity.[14]

-

Bypass Tract Activation: In some cases, resistance occurs through the amplification or activation of alternative signaling pathways that bypass the need for EGFR signaling. A key example is the amplification of the MET proto-oncogene, which can activate the PI3K/AKT pathway independently of EGFR.[15]

-

Other Mechanisms: Less common mechanisms include mutations in downstream effectors like PIK3CA and transformation to other histological subtypes, such as small-cell lung cancer.[15]

Key Experimental Protocols

The characterization of Gefitinib's activity relies on a suite of biochemical and cell-based assays.

Biochemical Assay: EGFR Kinase Activity (ADP-Glo™ Format)

This assay directly measures the ability of Gefitinib to inhibit the enzymatic activity of purified EGFR kinase.[16][17]

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined by converting it to ATP in a second reaction, which then drives a luciferase-based light-producing reaction.

Methodology:

-

Compound Preparation: Prepare a serial dilution of Gefitinib in a kinase assay buffer. A vehicle control (e.g., DMSO) is also prepared.

-

Kinase Reaction Setup: In a 96-well or 384-well plate, add the diluted Gefitinib or vehicle.

-

Enzyme/Substrate Addition: Add a solution containing purified recombinant EGFR enzyme (e.g., L858R mutant) and a suitable peptide substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km,app (the apparent Michaelis constant).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, and simultaneously catalyze the production of a luminescent signal via luciferase. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the ADP produced and thus to the kinase activity. The percent inhibition is plotted against the logarithm of the Gefitinib concentration, and the data is fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

Cell-Based Assay: Cell Viability (MTS/CellTiter-Glo®)

This assay assesses the effect of Gefitinib on the viability and proliferation of NSCLC cell lines (e.g., PC9, which harbors an EGFR exon 19 deletion).[8][17]

Principle: MTS assays measure the reduction of a tetrazolium compound by metabolically active cells into a colored formazan (B1609692) product. CellTiter-Glo® measures the amount of ATP present, which is an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed NSCLC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Gefitinib in culture medium. Replace the existing medium with the medium containing the test compound or vehicle.

-

Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo®).

-

Data Acquisition: Measure the absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo®) using a plate reader.

-

Data Analysis: Convert the readings to percent viability relative to the vehicle-treated control cells. Plot percent viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.

Target Modulation Assay: Western Blotting

This technique is used to confirm that Gefitinib is inhibiting its intended target (EGFR) and downstream signaling proteins (e.g., AKT, ERK) within the cell.[7][8]

Methodology:

-

Cell Culture and Treatment: Grow NSCLC cells to near confluence and serum-starve them to reduce basal signaling. Treat the cells with various concentrations of Gefitinib for a set time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation. A non-stimulated control is included.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and capture the signal using a digital imager or X-ray film.

-

Analysis: Compare the band intensities for the phosphorylated proteins in Gefitinib-treated samples to the EGF-stimulated control. A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK indicates effective target engagement and pathway inhibition.

References

- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 6. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Architecture of Inhibition: A Technical Guide to the Crystal Structure of Gefitinib Bound to EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of the Epidermal Growth Factor Receptor (EGFR) by Gefitinib (B1684475) (Iressa®), a first-generation tyrosine kinase inhibitor (TKI). Understanding the precise molecular interactions between Gefitinib and the EGFR kinase domain is critical for the rational design of next-generation inhibitors and for overcoming mechanisms of drug resistance. This document outlines the key structural features, binding affinities, and the experimental protocols used to determine these structures.

Executive Summary

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, functioning as an ATP-competitive inhibitor.[1] It binds reversibly to the ATP-binding pocket within the intracellular kinase domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[2][3] The clinical efficacy of Gefitinib is particularly pronounced in non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR kinase domain, such as the L858R point mutation, which can increase the drug's binding affinity.[4] This guide will focus on the crystal structures of Gefitinib in complex with both wild-type and the L858R mutant form of the EGFR kinase domain, providing a comparative structural and quantitative overview.

EGFR Signaling and Gefitinib's Mechanism of Action

EGFR is a transmembrane receptor that, upon binding to ligands like EGF or TGF-α, dimerizes and activates its intracellular tyrosine kinase domain.[5] This triggers a cascade of phosphorylation events, activating multiple downstream signaling pathways crucial for cell growth and survival.[6]

The EGFR Signaling Cascade

The primary signaling pathways activated by EGFR include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation, differentiation, and survival.[7]

-

PI3K-AKT-mTOR Pathway: A major pathway for promoting cell survival, growth, and proliferation while inhibiting apoptosis.[6][8]

-

PLCγ-PKC Pathway: Influences calcium signaling and cytoskeletal rearrangements.[7][8]

Gefitinib's Inhibitory Action

Gefitinib directly targets the kinase domain, preventing the initial autophosphorylation step. By competitively occupying the ATP binding site, it blocks the entire downstream signaling cascade, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[9]

Structural Analysis of the Gefitinib-EGFR Complex

The crystal structures of Gefitinib bound to the EGFR kinase domain reveal a conserved binding mode. Gefitinib occupies the hydrophobic pocket typically bound by the adenine (B156593) ring of ATP. The interaction is stabilized by a critical hydrogen bond and numerous van der Waals contacts.

Key Intermolecular Interactions

The primary anchor for Gefitinib within the ATP-binding site is a hydrogen bond formed between the N1 nitrogen of its quinazoline (B50416) ring and the backbone amide of Methionine 793 (Met793) in the hinge region of the kinase.[4][10] The 3-chloro-4-fluoro anilino moiety extends into a deeper hydrophobic pocket, making van der Waals contacts with several key residues.[4]

| PDB ID | EGFR Variant | Resolution (Å) | Key Interacting Residues (Non-covalent) | H-Bond (Donor-Acceptor) | H-Bond Length (Å) |

| 4WKQ | Wild-Type | 1.85 | Leu718, Val726, Ala743, Lys745, Met766, Leu788, Thr790, Gln791, Met793, Leu844, Thr854 | Met793 (Backbone NH) - Gefitinib (N1) | Not explicitly stated |

| 2ITZ [4] | L858R Mutant | 2.80 | Leu718, Val726, Ala743, Lys745, Met766, Leu788, Thr790, Met793, Leu844 | Met793 (Backbone NH) - Gefitinib (N1) | ~2.9 - 3.1 (visual est.) |

Table 1: Summary of key structural features for Gefitinib-EGFR complexes.

In both wild-type and L858R mutant structures, the binding mode of Gefitinib is highly similar.[4] The anilinoquinazoline (B1252766) core sits (B43327) in the adenine pocket, while the morpholino group on the solvent-exposed side provides solubility.

Structural Basis for Mutant Selectivity

The L858R mutation is thought to stabilize the active conformation of the EGFR kinase, which is preferentially bound by Gefitinib. Direct binding measurements have shown that Gefitinib binds approximately 20-fold more tightly to the L858R mutant than to the wild-type enzyme, providing a structural explanation for its clinical efficacy in patients with this mutation.[4]

Quantitative Binding Data

The inhibitory activity and binding affinity of Gefitinib for EGFR have been quantified through various assays. These values can be influenced by the specific EGFR variant and the assay conditions.

| Parameter | EGFR Variant | Value (nM) | Assay Type / Cell Line |

| Ki | Wild-Type | 0.4 - 26 | Multiple Assays (BindingDB)[5] |

| Kd | Wild-Type | 0.52 - 940 | Multiple Assays (BindingDB)[5] |

| IC₅₀ | Wild-Type | 0.1 - 1000 | Multiple Assays (BindingDB)[5] |

| IC₅₀ | Wild-Type | 78.04 | Enzyme Assay[11] |

| IC₄₀ | Wild-Type | 47,000 | PC-14 Cell Line[2] |

| IC₄₀ | Exon 19 Del Mutant | 53 | PC-9 Cell Line[2] |

| Binding Affinity | L858R vs. WT | ~20-fold tighter | Direct Binding Assay[4] |

Table 2: Selected quantitative binding and inhibition data for Gefitinib.

Experimental Protocols

The determination of the Gefitinib-EGFR co-crystal structure involves protein expression, purification, crystallization, and X-ray diffraction analysis. The following protocols are based on the successful determination of the structures cited in this guide.

General Experimental Workflow

Protein Expression and Purification (EGFR L858R Mutant - PDB: 2ITZ)[4]

-

Construct: Human EGFR kinase domain (residues 696-1022) with the L858R mutation was cloned.

-

Expression System: The protein was expressed as a GST-fusion protein in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.

-

Purification:

-

Cells were lysed and the supernatant was applied to a glutathione-Sepharose affinity column.

-

The GST tag was cleaved on-column using PreScission protease.

-

The eluted EGFR kinase domain was further purified by anion exchange chromatography (MonoQ column).

-

The final purification step was size-exclusion chromatography (Superdex 200 column) in a buffer containing 20 mM Tris (pH 8.0), 200 mM NaCl, and 1 mM DTT.

-

Crystallization (EGFR L858R Mutant with Gefitinib - PDB: 2ITZ)[4]

-

Complex Formation: Purified EGFR L858R was concentrated to 10 mg/mL and incubated with a 1.5-molar excess of Gefitinib.

-

Crystallization Method: The hanging-drop vapor diffusion method was employed at 4°C.

-

Crystallization Conditions: Crystals were grown by mixing the protein-inhibitor complex with a reservoir solution containing 0.1 M sodium acetate (B1210297) (pH 4.5), 0.2 M ammonium (B1175870) sulfate, and 30% (w/v) PEG 4000.

-

Cryo-protection: Crystals were transferred to a cryo-protectant solution containing the reservoir solution supplemented with 20% glycerol (B35011) before being flash-frozen in liquid nitrogen.

X-ray Data Collection and Structure Determination[4]

-

Data Collection: Diffraction data were collected at a synchrotron source (beamline X25 at the National Synchrotron Light Source).

-

Data Processing: Data were processed and scaled using the HKL2000 software suite.

-

Structure Solution and Refinement: The structure was solved by molecular replacement using a previous EGFR structure as the search model. Refinement was carried out using CNS (Crystallography & NMR System), and model building was performed in O. The final structure was refined to a resolution of 2.8 Å.

Conclusion

The high-resolution crystal structures of Gefitinib bound to the EGFR kinase domain provide a definitive atomic-level blueprint of its inhibitory mechanism. The data clearly illustrate the key hydrogen bonding and hydrophobic interactions that govern its binding and potency. Furthermore, the structural and quantitative comparisons between wild-type and mutant EGFR complexes offer critical insights into the molecular basis of drug sensitivity, underscoring the importance of structural biology in targeted cancer therapy. This guide serves as a foundational resource for researchers aiming to build upon this knowledge for the development of more effective and selective EGFR inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wwPDB: pdb_00004wkq [wwpdb.org]

- 4. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. 4wkq - 1.85 angstrom structure of EGFR kinase domain with gefitinib - Summary - Protein Data Bank Japan [pdbj.org]

- 8. rcsb.org [rcsb.org]

- 9. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: mechanism of activation and insights into differential inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lung cancer-derived EGFR mutants exhibit intrinsic differences in inhibitor sensitivity | EurekAlert! [eurekalert.org]

The Genesis of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of Gefitinib

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of Gefitinib (B1684475) (Iressa®), a pioneering targeted therapy in the treatment of non-small cell lung cancer (NSCLC). We delve into the core scientific principles that guided its creation, from initial synthesis to its clinical application, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field of oncology drug development.

Discovery and Synthesis: A Novel Approach to Cancer Treatment

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, emerged from a focused effort by scientists at AstraZeneca in the 1990s to develop a new class of anti-cancer agents.[1] The rationale was to move beyond traditional cytotoxic chemotherapy and create a targeted therapy that would specifically inhibit the signaling pathways driving cancer cell growth. The epidermal growth factor receptor (EGFR) was identified as a promising target due to its frequent overexpression in various solid tumors and its critical role in cell proliferation and survival.[1]

The synthesis of Gefitinib (originally designated ZD1839) has been approached through several routes. One of the earliest and most notable syntheses begins with 4-quinazolinamine, N-(3-chloro-4-flurophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]. This multi-step process involves the construction of the quinazoline (B50416) core followed by the addition of the morpholinopropoxy side chain and the anilino group.

Mechanism of Action: Precision Targeting of the EGFR Signaling Cascade

Gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase. It exerts its therapeutic effect by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the intracellular catalytic domain of the EGFR.[2] This competitive inhibition prevents the autophosphorylation of tyrosine residues on the receptor, a critical step in the activation of downstream signaling pathways. By blocking this initial signaling event, Gefitinib effectively shuts down the pro-survival and proliferative signals that are aberrantly activated in EGFR-driven cancers.

The two primary downstream signaling pathways inhibited by Gefitinib are:

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.

-

The PI3K/AKT/mTOR Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.

The simultaneous blockade of these pathways by Gefitinib leads to cell cycle arrest and apoptosis in cancer cells with activating EGFR mutations.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by Gefitinib.

Preclinical Development: In Vitro and In Vivo Efficacy

The preclinical evaluation of Gefitinib involved extensive in vitro and in vivo studies to determine its potency, selectivity, and anti-tumor activity.

In Vitro Studies: Potent Inhibition of Cancer Cell Growth

Gefitinib demonstrated potent inhibitory activity against a panel of NSCLC cell lines, particularly those harboring activating mutations in the EGFR gene. The half-maximal inhibitory concentration (IC50) values were determined using various cell viability assays.

Table 1: In Vitro Activity of Gefitinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | Exon 19 Deletion | 1.3 |

| HCC827 | Exon 19 Deletion | 3 |

| H3255 | L858R | 5 |

| H1975 | L858R + T790M | >10,000 |

| A549 | Wild-Type | >10,000 |

Data compiled from multiple preclinical studies.

In Vivo Studies: Significant Tumor Growth Inhibition in Xenograft Models

In vivo studies using human tumor xenografts in immunocompromised mice confirmed the anti-tumor activity of Gefitinib. Oral administration of Gefitinib resulted in significant, dose-dependent inhibition of tumor growth in models derived from EGFR-mutant NSCLC cell lines. For instance, in a patient-derived xenograft (PDX) model with an EGFR mutation, a 100 mg/kg dose of Gefitinib resulted in significant tumor growth suppression.[3] In another study using the H358R cisplatin-resistant NSCLC xenograft model, Gefitinib treatment for 21 days led to a tumor growth inhibition of 52.7% ± 3.1%.[4][5]

Clinical Development: A Journey of Targeted Therapy in NSCLC

The clinical development of Gefitinib has been a landmark in the era of personalized medicine for lung cancer. Key clinical trials have defined its role in the treatment of patients with advanced NSCLC.

Phase II Trials: The IDEAL Program

The "Iressa Dose Evaluation in Advanced Lung Cancer" (IDEAL) 1 and 2 trials were pivotal Phase II studies that evaluated two doses of Gefitinib (250 mg/day and 500 mg/day) in patients with advanced NSCLC who had previously received chemotherapy.[6][7]

Table 2: Key Efficacy Results from the IDEAL 1 Trial

| Endpoint | Gefitinib 250 mg/day (n=106) | Gefitinib 500 mg/day (n=104) |

| Objective Response Rate | 18.4% | 19.0% |

| Median Time to Progression | 2.7 months | 2.8 months |

| Median Overall Survival | 7.6 months | 8.0 months |

Data from the IDEAL 1 trial.[6]

Phase III Trials: Establishing First-Line Efficacy

Subsequent Phase III trials, such as the Iressa Pan-ASia Study (IPASS) and the IRESSA as Second-line Therapy in Advanced NSCLC—KoreA (ISTANA) trial, were instrumental in establishing the superiority of Gefitinib over standard chemotherapy in the first- and second-line treatment of patients with EGFR-mutated advanced NSCLC.

Table 3: Key Efficacy Results from the IPASS Trial (EGFR-Mutation Positive Subgroup)

| Endpoint | Gefitinib (n=132) | Carboplatin/Paclitaxel (n=129) | Hazard Ratio (95% CI) |

| Objective Response Rate | 71.2% | 47.3% | N/A |

| Median Progression-Free Survival | 9.5 months | 6.3 months | 0.48 (0.36-0.64) |

| Median Overall Survival | 21.6 months | 21.9 months | 1.00 (0.76-1.33) |

Data from the IPASS trial.[8]

Table 4: Key Efficacy Results from the ISTANA Trial

| Endpoint | Gefitinib (n=81) | Docetaxel (n=80) | Hazard Ratio (90% CI) |

| Objective Response Rate | 28.1% | 7.6% | N/A |

| Median Progression-Free Survival | 3.3 months | 3.4 months | 0.729 (0.533-0.998) |

| Median Overall Survival | 13.4 months | 11.2 months | 0.870 (0.613-1.236) |

Data from the ISTANA trial.[9]

Experimental Protocols: A Guide for Researchers

To facilitate further research and understanding of Gefitinib's mechanism of action, this section provides detailed protocols for key in vitro assays.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Gefitinib (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.

Below is a workflow diagram for the MTT assay.

Western Blotting for Analysis of EGFR Signaling Pathway

Western blotting is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cells with Gefitinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Below is a workflow diagram for Western Blotting.

Conclusion

The discovery and development of Gefitinib represent a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to highly targeted drugs. Its journey from a laboratory compound to a clinically approved medication for a specific patient population underscores the importance of understanding the molecular drivers of cancer. This technical guide provides a deep dive into the science behind Gefitinib, offering valuable data and protocols to aid in the ongoing research and development of the next generation of targeted cancer therapies.

References

- 1. visualmed.org [visualmed.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase III, randomized, open-label, first-line study in Asia of gefitinib versus carboplatin/paclitaxel in clinically selected patients with advanced non-small-cell lung cancer: evaluation of patients recruited from mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.3. Clonogenic Survival Assay [bio-protocol.org]

- 9. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Gefitinib with its Target Protein, the Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the tyrosine kinase inhibitor Gefitinib (B1684475) and its primary target, the Epidermal Growth Factor Receptor (EGFR). This document details the binding affinity of Gefitinib to wild-type and mutant forms of EGFR, outlines the experimental protocols used to determine these interactions, and visualizes the key signaling pathways affected by this targeted therapy.

Core Mechanism of Action: Targeting the EGFR Tyrosine Kinase

Gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase.[1][2] It exerts its anti-neoplastic effects by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the intracellular catalytic domain of the receptor.[3] Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of key tyrosine residues. This phosphorylation cascade activates downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[1][4][5] By blocking the ATP-binding pocket, Gefitinib prevents this autophosphorylation, thereby inhibiting the activation of these downstream pathways and leading to the suppression of tumor growth and induction of apoptosis.[1][4]

Binding Affinity of Gefitinib to EGFR

The binding affinity of Gefitinib to EGFR is a critical determinant of its therapeutic efficacy. This affinity is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The potency of Gefitinib is significantly higher in non-small cell lung cancer (NSCLC) cells harboring activating mutations in the EGFR kinase domain, such as the L858R point mutation in exon 21 and in-frame deletions in exon 19.[2][6][7] These mutations are thought to stabilize the active conformation of the EGFR kinase domain, thereby increasing its affinity for ATP and, consequently, for ATP-competitive inhibitors like Gefitinib.[2]

Quantitative Binding Data

The following tables summarize the binding affinity of Gefitinib for wild-type and various mutant forms of EGFR, as determined by in vitro kinase assays and cell-based proliferation assays.

Table 1: Dissociation Constants (Kd) of Gefitinib for EGFR

| EGFR Variant | Kd (nM) |

| Wild-Type | 53.5 |

| L858R Mutant | 2.6 |

| G719S Mutant | 123.6 |

Data compiled from direct binding measurements.[2]

Table 2: IC50 Values of Gefitinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (µM) |

| H3255 | L858R | 0.005 |

| HCC827 | delE746-A750 | 0.015 |

| PC-9 | delE746-A750 | 0.02 |

| H1650 | delE746-A750 | 0.03 |

| H1975 | L858R + T790M | 21.461 |

| A549 | Wild-Type | 16.79 |

| H460 | Wild-Type | > 25 |

| H1703 | Wild-Type | > 25 |

Data compiled from multiple sources.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between Gefitinib and EGFR.

In Vitro EGFR Kinase Assay (for IC50 Determination)

This protocol describes a method to determine the in vitro inhibitory activity of Gefitinib against the EGFR tyrosine kinase using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Gefitinib

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or a similar detection system

-

384-well assay plates

-

Prepare a serial dilution of Gefitinib in DMSO, and then further dilute in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted Gefitinib solution or DMSO for the vehicle control.

-

Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km for EGFR.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol details a method to evaluate the effect of Gefitinib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Gefitinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Gefitinib in the complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of Gefitinib or a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is for analyzing the inhibitory effect of Gefitinib on EGFR autophosphorylation in cultured cells.

Materials:

-

Cancer cell lines expressing EGFR

-

Serum-free cell culture medium

-

Gefitinib

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-tubulin or anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of Gefitinib or a vehicle control for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control.

Signaling Pathways Affected by Gefitinib

Gefitinib's inhibition of EGFR autophosphorylation leads to the blockade of major downstream signaling cascades that are critical for tumor cell growth and survival.

EGFR Signaling and Inhibition by Gefitinib

The binding of a ligand like EGF to EGFR initiates a conformational change, leading to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This results in the autophosphorylation of tyrosine residues in the cytoplasmic domain, which then serve as docking sites for various signaling proteins. This initiates multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[4] Gefitinib, by binding to the ATP pocket of the EGFR kinase domain, prevents this autophosphorylation and subsequent pathway activation.

References

- 1. benchchem.com [benchchem.com]

- 2. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Gefitinib: A Technical Guide

Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating EGFR mutations. This guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of gefitinib, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

Gefitinib is administered orally and exhibits a pharmacokinetic profile that supports a once-daily dosing regimen.[1] Its absorption, distribution, metabolism, and excretion have been characterized in several clinical studies.

Absorption and Distribution

Following oral administration, gefitinib is absorbed at a moderately slow rate, with peak plasma concentrations (Cmax) typically reached within 3 to 7 hours.[1][2] The oral bioavailability of a 250 mg dose is approximately 59% in cancer patients and 57% in healthy volunteers.[1] The presence of food does not have a clinically significant effect on its bioavailability.[1][3] Gefitinib is extensively distributed throughout the body and undergoes rapid plasma clearance.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of Gefitinib (250 mg)

| Parameter | Healthy Volunteers (n=12) | Cancer Patients (n=19) |

| Cmax (ng/mL) | 85 (gmean) [43.5-110] | 159 (gmean) [48.7-324] |

| Tmax (hours) | 5 | 3 [1-8] |

| Oral Bioavailability | 57% | 59% |

| AUCinfinity | Variable (up to 15-fold between subjects) | - |

| Data compiled from studies 1 and 2 as described in the provided search results.[1] | ||

| gmean: geometric mean, Cmax: maximum plasma concentration, Tmax: time to reach maximum plasma concentration, AUCinfinity: area under the plasma concentration-time curve from time zero to infinity. |

Metabolism and Excretion

Gefitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][5] CYP3A5 and CYP2D6 also contribute to its metabolism to a lesser extent.[4][5] The major metabolite identified in human plasma is O-desmethyl-gefitinib (M523595), which is formed predominantly by CYP2D6.[5][6] Gefitinib and its metabolites are primarily excreted through feces.[7]

Table 2: Cytochrome P450 Enzymes Involved in Gefitinib Metabolism

| Enzyme | Role in Gefitinib Metabolism |

| CYP3A4 | Primary metabolizing enzyme.[4][5] |

| CYP2D6 | Catalyzes the formation of the major plasma metabolite, M523595.[5][6] |

| CYP3A5 | Minor role.[4][5] |

| CYP1A1 | Minor role.[8] |

| CYP1A2, CYP2C9, CYP2C19 | Negligible metabolism.[5] |

Drug-Drug Interactions

Co-administration of gefitinib with potent inducers or inhibitors of CYP3A4 can significantly alter its plasma concentrations.[9] Rifampin, a strong CYP3A4 inducer, can decrease gefitinib exposure, while potent CYP3A4 inhibitors like ketoconazole (B1673606) can increase it.[10][11] Gefitinib itself can inhibit CYP2D6 and CYP2C19 activity.[4]

Pharmacodynamics

Gefitinib exerts its therapeutic effect by selectively inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[7][12]

Mechanism of Action

Gefitinib competitively and reversibly binds to the ATP-binding site within the tyrosine kinase domain of EGFR.[13] This prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[7][14] This targeted inhibition is particularly effective in tumors with activating mutations in the EGFR gene, which lead to constitutive activation of the receptor.[12]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Resistance Mechanisms

Despite the initial efficacy of gefitinib, most patients eventually develop resistance. The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which increases the affinity of EGFR for ATP, thereby reducing the inhibitory effect of gefitinib.[15] Other resistance mechanisms include amplification of the MET proto-oncogene, which activates bypass signaling pathways, and mutations in downstream effectors like PIK3CA.[15][16] More recently, activation of STAT3 has been identified as an intrinsic mechanism of drug resistance.[17]

Experimental Protocols

Measurement of Gefitinib Plasma Concentration

A common and validated method for quantifying gefitinib in plasma is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][18][19]

Protocol Outline:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation using acetonitrile (B52724).[18] An internal standard, such as deuterated gefitinib ((d8)-gefitinib), is added to the samples for accurate quantification.[18]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. Separation is achieved on a reverse-phase column, such as a Waters X-Terra C18 column, using an isocratic mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid.[18][20]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[18][20] The analytes are monitored using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both gefitinib and the internal standard.

-

Quantification: A calibration curve is generated using standards of known gefitinib concentrations. The concentration of gefitinib in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[18][20]

Figure 2: Workflow for Gefitinib plasma concentration measurement by LC-MS/MS.

Assessment of EGFR Phosphorylation

Various assays can be employed to measure the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of gefitinib's pharmacodynamic effect.

1. Western Blotting:

-

Principle: This technique allows for the detection and quantification of specific phosphorylated proteins in cell lysates.

-

Methodology:

-

Cells are treated with gefitinib for a specified duration.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) or other phosphorylated downstream targets (e.g., p-Akt, p-ERK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The signal is detected using chemiluminescence or fluorescence, and the band intensity is quantified.

-

The membrane is often stripped and re-probed with an antibody for total EGFR (or other total proteins) to normalize for protein loading.

-

2. ELISA-based Assays:

-

Principle: These assays offer a more high-throughput method for quantifying protein phosphorylation.

-

Methodology:

-

Cell lysates are added to microplate wells coated with a capture antibody specific for the target protein (e.g., total EGFR).

-

After incubation and washing, a detection antibody specific for the phosphorylated form of the protein (e.g., p-EGFR) is added.

-

This detection antibody is typically conjugated to an enzyme (e.g., HRP).

-

A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of phosphorylated protein.

-

3. Kinase Activity Assays:

-

Principle: These assays directly measure the enzymatic activity of EGFR.

-

Methodology: Commercially available kits, such as the ADP-Glo™ Kinase Assay, can be used.[21]

-

Recombinant EGFR kinase is incubated with a specific substrate peptide and ATP in the presence or absence of gefitinib.

-

The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a luminescence-based detection system.[21]

-

Figure 3: Metabolic pathway of Gefitinib.

References

- 1. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I pharmacokinetic trial of the selective oral epidermal growth factor receptor tyrosine kinase inhibitor gefitinib ('Iressa', ZD1839) in Japanese patients with solid malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pre-clinical drug-drug interaction (DDI) of gefitinib or erlotinib with Cytochrome P450 (CYP) inhibiting drugs, fluoxetine and/or losartan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gefitinib (Iressa): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells | Semantic Scholar [semanticscholar.org]

- 18. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

The Inhibition of the Gefitinib Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (B1684475), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Gefitinib's therapeutic action. It details the core signaling pathways affected by its inhibitory action, presents quantitative data on its efficacy, and offers comprehensive protocols for key experimental procedures used to investigate its biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction to Gefitinib and the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/c-neu (ErbB-2), Her 3 (ErbB-3), and Her 4 (ErbB-4).[1] The binding of ligands such as epidermal growth factor (EGF) or transforming growth factor-α (TGF-α) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[2][3]

In many cancers, aberrant EGFR signaling, driven by receptor overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[4] Gefitinib (marketed as Iressa) is an anilinoquinazoline (B1252766) derivative that functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[5] It competitively and reversibly binds to the adenosine (B11128) triphosphate (ATP) binding site within the EGFR kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling cascades.[1][2][5] This targeted inhibition ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis.[1][6] Gefitinib has shown remarkable efficacy, particularly in NSCLC patients whose tumors harbor activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[2]

Core Signaling Pathways Inhibited by Gefitinib

Gefitinib's primary mechanism of action is the blockade of EGFR-mediated signal transduction. This inhibition affects several critical downstream pathways that are often dysregulated in cancer.

The RAS/RAF/MEK/ERK (MAPK) Pathway

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2, in complex with Sos, is recruited to the phosphorylated receptor, leading to the activation of the small GTPase RAS. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK1/2, and finally ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes involved in cell cycle progression. Gefitinib's inhibition of EGFR phosphorylation prevents the initiation of this cascade, leading to cell cycle arrest.[7][8]

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell survival, growth, and metabolism. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell survival by inhibiting apoptosis and stimulating protein synthesis. By blocking EGFR activation, Gefitinib prevents the activation of the PI3K/AKT/mTOR pathway, thereby promoting apoptosis in cancer cells.[9][10][11][12]

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling route downstream of EGFR. Upon EGFR activation, STAT proteins can be recruited to the receptor and subsequently phosphorylated by JAKs or the EGFR kinase itself. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival and proliferation. Gefitinib-mediated inhibition of EGFR can also attenuate STAT signaling.[2][13]

Quantitative Data on Gefitinib Efficacy

The sensitivity of cancer cells to Gefitinib is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for Gefitinib vary significantly depending on the EGFR mutation status of the cancer cells.

| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 nM - 77.26 nM[14][15] |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 nM[14][15] |

| H3255 | Non-Small Cell Lung Cancer | L858R | 3 nM - 40 nM[14] |

| H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion (Resistant) | 31.0 ± 1.0 µM[14] |

| H1975 | Non-Small Cell Lung Cancer | L858R + T790M (Resistant) | 21.461 µM[16] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10 µM[17] |

| NR6 (low EGFR) | Fibroblast | Wild-Type | 22 nM (EGFR phosphorylation)[18] |

| NR6W (high EGFR) | Fibroblast | Wild-Type | 21 nM (EGFR phosphorylation)[18] |

| NR6M (EGFRvIII) | Fibroblast | EGFRvIII | 84 nM (EGFR phosphorylation)[18] |

Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to study the effects of Gefitinib.

EGFR Kinase Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of Gefitinib on the enzymatic activity of the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Gefitinib

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or a similar detection system

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of Gefitinib in DMSO, and then further dilute in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted Gefitinib solution or DMSO as a vehicle control.

-

Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km for EGFR.

-

Incubate the plate at room temperature for 60 minutes.[19]

-

Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ assay, following the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Gefitinib on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC-9, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Gefitinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.[20]

-

Prepare serial dilutions of Gefitinib in complete culture medium. The final DMSO concentration should not exceed 0.1%.[20]

-

Remove the existing medium and replace it with 100 µL of the medium containing different concentrations of Gefitinib or a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[16][17]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[20]

-

Carefully aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14][20]

-

Measure the absorbance at 570 nm using a microplate reader.[20]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]

Western Blot Analysis of EGFR Signaling Pathway

This protocol details the procedure to analyze the inhibition of EGFR autophosphorylation and downstream signaling by Gefitinib in cultured cells.

Materials:

-

Cancer cell lines

-

Gefitinib

-

Epidermal Growth Factor (EGF)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE sample buffer (e.g., Laemmli buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours if investigating ligand-stimulated phosphorylation.

-

Pre-treat the cells with various concentrations of Gefitinib or a vehicle control for 2 hours.[16]

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.[16]

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[16]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[16]

-

Denature equal amounts of protein (20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.[21][22]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16][21]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16][21]

-

Incubate the membrane with the primary antibody against a phospho-protein (e.g., phospho-EGFR) overnight at 4°C.[16][21]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16][21]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[16][21]

-

To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.[22]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Gefitinib's inhibition of EGFR signaling.

Experimental Workflow Diagrams

Caption: Western blot workflow for analyzing Gefitinib's effects.

Caption: MTT cell viability assay workflow.

Conclusion

Gefitinib has revolutionized the treatment landscape for a subset of cancer patients by specifically targeting the dysregulated EGFR signaling pathway. A thorough understanding of its mechanism of action, the intricacies of the signaling cascades it inhibits, and the experimental methodologies to evaluate its efficacy are paramount for ongoing research and the development of next-generation targeted therapies. This guide provides a foundational resource for professionals dedicated to advancing the field of oncology and personalized medicine. The continued investigation into resistance mechanisms and the development of combination therapies will be crucial in maximizing the clinical benefit of EGFR inhibitors like Gefitinib.

References

- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. [PDF] Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Dichotomy of Efficacy: A Technical Guide to Gefitinib's In Vitro and In Vivo Performance

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the in vitro and in vivo efficacy of Gefitinib (B1684475) (Iressa®), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents quantitative data in a comparative format, and offers detailed experimental protocols for key assays. Visualizations of critical signaling pathways and experimental workflows are provided to facilitate a deeper understanding of Gefitinib's therapeutic potential and its translational challenges.

Core Mechanism of Action: Targeting the EGFR Signaling Cascade

Gefitinib exerts its anti-neoplastic effects by selectively and reversibly inhibiting the intracellular tyrosine kinase domain of EGFR, also known as ErbB1 or HER1.[1] Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues. This phosphorylation event activates downstream signaling pathways critical for cell proliferation, survival, and differentiation, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[2][3]

Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[1] This action blocks the transfer of phosphate (B84403) from ATP to tyrosine residues, thereby inhibiting receptor autophosphorylation and halting the activation of the downstream signaling cascades.[1][3] The result is an induction of apoptosis and a reduction in the proliferation of cancer cells, particularly in tumors that are dependent on EGFR signaling for their growth and survival.[2] The efficacy of Gefitinib is most pronounced in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene, such as deletions in exon 19 and the L858R point mutation in exon 21.[2]

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of Gefitinib from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Gefitinib - IC50 Values in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 Value (nM) | Reference(s) |

| PC-9 | Exon 19 Deletion | 13.06 - 77.26 | [4][5] |

| HCC827 | Exon 19 Deletion | 13.06 | [4][5] |

| H3255 | L858R | 3 | [4] |

| 11-18 | - | 390 | [4] |

| A549 | Wild-Type | 10,000 | [6] |

| H157 | Wild-Type | - | [7] |

| H322 | Wild-Type | - | [3] |

| H1975 | L858R & T790M | > 4,000 | [8] |

| H1650 | Exon 19 Deletion | - | [4] |

| IST-Mes2 | - | 17,300 - 22,600 | [9] |

| ZL55 | - | 7,600 - 12,900 | [9] |

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., assay duration, cell density).[10]

Table 2: In Vivo Efficacy of Gefitinib in Xenograft Models

| Cell Line Xenograft | Mouse Model | Gefitinib Dosage and Schedule | Outcome | Reference(s) |

| H322 | Athymic Nude Mice | 60 mg/kg, i.p., daily 5/7 days for 4 weeks | Significant tumor growth delay | [7] |

| H157 | Athymic Nude Mice | 50 mg/kg, i.p., daily 5/7 days for 3 weeks | No tumor growth delay | [7] |

| A549 | Nude Mice | 80 mg/kg, i.p., daily for 5 days | Gefitinib-responsive | [11] |

| 22B | Nude Mice | 80 mg/kg, i.p., daily for 5 days | Gefitinib-resistant | [11] |

| HCC827ER1 (Gefitinib-resistant) | SCID Mice | 12.5 mg/kg, p.o., daily 5 days/week for 3 weeks | - | [12] |

| H358R (Cisplatin-resistant) | Nude Mice | Not specified | 52.7% ± 3.1% tumor growth inhibition | [13] |

| H358 (Parental) | Nude Mice | Not specified | 28.0% ± 1.4% tumor growth inhibition | [13] |

| H1975 | Nude Mice | Not specified | Combination with genistein (B1671435) showed significant tumor growth inhibition | [8] |

| A549 (Nanoparticle formulation) | Nude Mice | Not specified | Enhanced antitumor effects compared to free Gefitinib | [14] |

| H3255 | - | 40 mg/kg/day or 200 mg/kg once every 5 days | Weekly dosing showed better inhibition than daily | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing Gefitinib's efficacy.

In Vitro Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of Gefitinib on the viability of cancer cell lines.[16]

Materials:

-

Cancer cell line of interest (e.g., A549, PC-9)[10]

-

Complete cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[10]

-

Gefitinib stock solution (10 mM in DMSO)[16]

-

96-well plates[10]

-

MTT solution (5 mg/mL in PBS)[6]

-

Dimethyl sulfoxide (B87167) (DMSO)[10]

-

Microplate reader[16]

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells per well in 150 µL of complete culture medium and incubate for 24 hours.[14]

-

Drug Treatment: Prepare serial dilutions of Gefitinib from the stock solution in complete culture medium. The final concentrations may range from 0.01 µM to 100 µM.[16] Remove the overnight culture medium and replace it with the medium containing different concentrations of Gefitinib. Include a vehicle control (DMSO only), ensuring the final DMSO concentration does not exceed 0.1%.[10][17]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Gefitinib that inhibits cell growth by 50%).[16]

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of Gefitinib in a mouse xenograft model.[18]

Materials:

-

Cancer cell line of interest (e.g., H322, A549)

-

Sterile PBS or culture medium

-

Matrigel (optional)[19]

-

Gefitinib

-

Vehicle (e.g., DMSO, saline)[11]

-

Calipers for tumor measurement[12]

Procedure:

-

Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend them in sterile PBS or culture medium, with or without Matrigel (e.g., 1:1 with Matrigel).[18][19] Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[19]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., ~200 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.[11][18]

-